molecular formula C20H20ClN3O6 B12500156 Ethyl 5-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12500156
M. Wt: 433.8 g/mol
InChI Key: CWELWRLKLXRLLB-UHFFFAOYSA-N
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Description

ETHYL 5-(4-CHLORO-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamido group, a morpholine ring, and a nitro group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-CHLORO-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Amidation: Formation of the benzamido group through a reaction with an amine.

    Esterification: Formation of the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-CHLORO-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Nucleophiles: Ammonia or amines for substitution reactions.

    Hydrolysis Conditions: Acidic or basic conditions to facilitate ester hydrolysis.

Major Products Formed

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and ethanol.

Scientific Research Applications

ETHYL 5-(4-CHLORO-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-CHLORO-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may participate in redox reactions, while the benzamido and morpholine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-(4-CHLORO-3-NITROBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure but with a piperidine ring instead of a morpholine ring.

    ETHYL 5-(4-CHLORO-3-NITROBENZAMIDO)-2-(PYRROLIDIN-4-YL)BENZOATE: Similar structure but with a pyrrolidine ring.

Uniqueness

ETHYL 5-(4-CHLORO-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological interactions

Properties

Molecular Formula

C20H20ClN3O6

Molecular Weight

433.8 g/mol

IUPAC Name

ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H20ClN3O6/c1-2-30-20(26)15-12-14(4-6-17(15)23-7-9-29-10-8-23)22-19(25)13-3-5-16(21)18(11-13)24(27)28/h3-6,11-12H,2,7-10H2,1H3,(H,22,25)

InChI Key

CWELWRLKLXRLLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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